molecular formula C5H7N B1194741 4-Pentenenitrile CAS No. 592-51-8

4-Pentenenitrile

Cat. No.: B1194741
CAS No.: 592-51-8
M. Wt: 81.12 g/mol
InChI Key: CFEYBLWMNFZOPB-UHFFFAOYSA-N
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Description

4-Pentenenitrile (4-PN, C₅H₇N) is a terminal alkene nitrile with the structure CH₂=CHCH₂CH₂CN. It is a key intermediate in the synthesis of adiponitrile (ADN), a precursor to nylon-6,6 . Its molecular weight is 81.12 g/mol, with a boiling point of 140°C, density of 0.814 g/mL, and refractive index of 1.42 .

Preparation Methods

Catalytic Isomerization of 3-Pentenenitrile

The isomerization of 3PN to 4PN represents the most industrially viable route for synthesizing 4PN. This process relies on heterogeneous catalysts to shift the double bond from the internal (3-position) to the terminal (4-position) configuration. The selectivity of this reaction is paramount, as competing pathways can yield undesirable byproducts such as 2-pentenenitrile (2PN).

Catalyst Systems and Mechanisms

The patented processes describe three primary classes of catalysts:

  • Perfluorinated sulfonic acid ion-exchange polymers (PFIEP) promoted with Group 8 noble metals (e.g., Pt, Pd, Rh) .

  • Acidic Y-zeolites promoted with palladium .

  • Amorphous silica aluminates promoted with palladium .

These catalysts operate via acid-mediated mechanisms, where the acidic sites facilitate protonation of the nitrile’s double bond, followed by deprotonation to form the thermodynamically favored 4PN isomer. The noble metals enhance selectivity by suppressing side reactions, such as cyclization or further isomerization to 2PN.

Perfluorinated Ion-Exchange Resins

The PFIEP catalysts, such as Nafion®-type resins, exhibit high thermal stability and acidity. When promoted with platinum (1.56 wt%), these resins achieve a 4PN selectivity (Δ4PN/2PN ratio) of 52.0 after 30 minutes at 140°C . The platinum exists in an oxidation state ≥+2, which optimizes its interaction with the resin’s sulfonic acid groups.

Palladium-Promoted Zeolites

Palladium-loaded Y-zeolites (2.84 wt% Pd) demonstrate rapid initial activity, achieving an 18.2 Δ4PN/2PN ratio within 1 minute at 140°C . The zeolite’s microporous structure confines the 3PN molecules, favoring terminal double-bond formation.

Reaction Conditions and Kinetics

The isomerization is conducted at temperatures between 50–150°C and pressures of 0.01–49.3 bar. Elevated temperatures accelerate the reaction but risk catalyst deactivation, necessitating careful optimization.

Temperature Dependence

At 140°C, Pt/PFIEP catalysts convert 3PN to 4PN with a steady increase in yield (Table 1). The reaction reaches near-equilibrium after 30 minutes, with 4PN constituting 8.27% of the product mixture .

Table 1: Isomer Distribution Over Time Using 1.56% Pt/PFIEP at 140°C

Time (min)2PN (%)4PN (%)Δ4PN/2PN
01.731.50
11.007.2326.0
51.758.2033.5
301.868.2752.0

Pressure Effects

Atmospheric pressure (1 bar) is sufficient for most systems, though higher pressures (up to 50 bar) slightly improve conversion rates by increasing reactant density near catalytic sites .

Industrial Applications and Catalyst Performance

Comparison of Catalysts

Pd/Zeolite vs. Pt/PFIEP :

  • Pd/Zeolite : Higher initial activity (Δ4PN/2PN = 18.2 at 1 min) but lower long-term stability .

  • Pt/PFIEP : Slower initial kinetics but superior durability, maintaining activity over 30 cycles .

Table 2: Catalyst Performance Summary

CatalystTemperature (°C)Time (min)4PN Yield (%)Δ4PN/2PN
2.84% Pd/Zeolite14019.3418.2
1.56% Pt/PFIEP140308.2752.0
0.55% Pd/Silica-Al1401206.8515.3

Byproduct Management

The primary byproduct, 2PN, is minimized through catalyst selection. For instance, Pt/PFIEP reduces 2PN formation to 1.86% compared to 2.17% for Pd/Zeolite .

Catalyst Synthesis and Characterization

Preparation of Pt/PFIEP Catalysts

  • Ion Exchange : PFIEP resin (6.0 g) is stirred in a PtCl₂ solution (0.2 g in 50 ml acetonitrile/100 ml H₂O) at 80°C for 2 hours .

  • Drying : The resin is vacuum-dried at 100°C under N₂, yielding 1.56 wt% Pt loading .

Palladium Loading on Zeolites

  • Impregnation : Y-zeolite is treated with Pd(NH₃)₄(NO₃)₂, followed by calcination at 500°C in O₂ .

  • Reduction : The catalyst is activated under H₂ flow to achieve metallic Pd clusters .

Chemical Reactions Analysis

Types of Reactions: 4-Pentenenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction of this compound can yield primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Synthesis of 4-Pentenylamine
4-Pentenenitrile can be utilized to synthesize 4-pentenylamine, an important intermediate in organic synthesis. This reaction typically involves the reduction of this compound, which can be catalyzed by various reducing agents or under specific conditions to yield the corresponding amine .

2. Hydrocyanation Reactions
The compound undergoes hydrocyanation in the presence of bidentate nickel complexes. This process is significant for producing other nitriles or amines, highlighting its utility as a building block in organic synthesis .

3. Metal-Ligand Cooperative Activation
Recent studies have demonstrated that this compound can participate in metal-ligand cooperative activation reactions, particularly with ruthenium complexes. These reactions lead to the formation of various products through equilibria involving multiple species, showcasing the compound's reactivity and potential for complex synthesis .

Biological Applications

1. Toxicological Studies
Research has indicated that this compound exhibits genetic toxicity, as evidenced by bacterial mutagenicity studies. These findings are crucial for understanding the safety and environmental impact of this compound in biological systems .

2. Potential as a Flavor Compound
In food technology, this compound may play a role in flavor chemistry. Its derivatives can influence flavor profiles and are studied for their sensory characteristics. The compound's reactivity allows it to form various flavor compounds through biotransformation processes .

Environmental Studies

1. Gas-Phase Reactivity
Studies have shown that this compound reacts with hydroxyl radicals and chlorine atoms in gas-phase reactions. Understanding these interactions is vital for assessing its environmental impact and reactivity under atmospheric conditions .

2. Role in Atmospheric Chemistry
As a nitrile compound, this compound is involved in atmospheric chemistry processes that can affect air quality and climate change. Its degradation pathways and reaction rates with atmospheric constituents are essential for modeling its environmental behavior .

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisSynthesis of 4-pentenylamine; hydrocyanation reactions ,
Biological ApplicationsGenetic toxicity studies; potential flavor compound ,
Environmental StudiesGas-phase reactivity; role in atmospheric chemistry ,

Case Studies

Case Study 1: Metal-Ligand Cooperative Activation
A study highlighted the reaction of this compound with ruthenium complexes, demonstrating its ability to form stable adducts through metal-ligand interactions. The research provided insights into the kinetics and mechanisms involved, establishing a framework for future applications in catalysis and synthetic chemistry .

Case Study 2: Toxicological Impact Assessment
Investigations into the genetic toxicity of this compound revealed significant mutagenic effects in bacterial assays. These findings underscore the importance of evaluating chemical safety and regulatory compliance for substances used in industrial applications .

Mechanism of Action

The mechanism of action of 4-pentenenitrile involves its reactivity with various molecular targets. The nitrile group can interact with nucleophiles, leading to the formation of new chemical bonds. In biological systems, the compound may be metabolized by enzymes, resulting in the formation of reactive intermediates that can participate in further biochemical reactions .

Comparison with Similar Compounds

Structural Isomers: 3-Pentenenitrile (3-PN)

  • Structure : CH₂CH₂CH=CHCN (double bond at C3).
  • Catalytic Behavior :
    • 3-PN isomerizes to 4-PN in the presence of zero-valent nickel catalysts, reaching an equilibrium ratio of 94:6 (3-PN:4-PN) at optimal temperatures .
    • Unlike 4-PN, 3-PN undergoes hydrocyanation directly to form ADN in the DuPont process .
  • Physical Properties : Microwave spectroscopy reveals two conformers for 3-PN, with internal methyl rotation barriers of ~200 cm⁻¹ .

Table 1: Structural Isomers of Pentenenitrile

Compound Structure Boiling Point (°C) Key Catalytic Role
3-Pentenenitrile CH₂CH₂CH=CHCN 131–133 Direct precursor to ADN via hydrocyanation
4-Pentenenitrile CH₂=CHCH₂CH₂CN 140 Intermediate in ADN synthesis via isomerization

Shorter-Chain Nitriles: 3-Butenenitrile (Allyl Cyanide)

  • Structure : CH₂=CHCH₂CN.
  • Biological Role: Produced from sinigrin (a glucosinolate) in Brassica vegetables. Exhibits higher toxicity (e.g., in rat hepatocytes) compared to 4-PN .
  • Applications : Used in pharmaceuticals and agrochemicals.

Table 2: Toxicity Comparison of Plant-Derived Nitriles

Compound Source (Glucosinolate) LC₅₀ (Hepatocytes, μM)
3-Butenenitrile Sinigrin 120
This compound Gluconapin >200 (low toxicity)
5-Hexenenitrile Glucobrassicanapin 150

Sulfur-Containing Derivatives

  • 5-(Methylthio)-4-pentenenitrile : Found in Matthiola fruticulosa essential oil (16.3% cis, 10.7% trans). These derivatives contribute to antimicrobial properties .
  • 3-Hydroxy-3-methyl-4-pentenenitrile : A specialty chemical with applications in organic synthesis (CAS 665-81-6) .

Catalytic Behavior in Metal Complexes

  • Ruthenium Complexes :
    • 4-PN forms stable ketimine adducts (e.g., compound 4b) with a de-aromatized PNN pincer ligand, unlike 2- or 3-PN, which tautomerize rapidly .
    • Equilibrium studies show 4-PN binding to ruthenium is exergonic (ΔH = −11 kcal/mol) and entropy-driven at low temperatures .
  • Nickel Catalysts: Ligands with fluorine (e.g., CgP–F) enhance 4-PN selectivity in ADN synthesis. Non-fluorinated ligands (CgP–Br, CgP–Ph) show negligible activity .

Table 3: Ligand Effects on Nickel-Catalyzed Hydrocyanation

Ligand Activity (ADN Yield) Selectivity (%)
CgP–F High 85
CgP–Br Trace <5
CgP–Ph Trace <5

Conformational Stability and Spectroscopy

  • 4-PN : Five conformers identified via rotational spectroscopy, with a planar backbone and gauche arrangements .
  • 3-PN : Exhibits two conformers with distinct internal rotation barriers. Strong-field coherence breaking (SFCB) aids in conformer-specific analysis .

Key Research Findings

Astrochemical Significance : 4-PN and 3-PN are proposed precursors to pyridine in Titan’s atmosphere, though undetected to date .

Biological Roles : 4-PN accumulates in rutabaga rhizomes (up to 3.9 mmol/kg) as a gluconapin breakdown product, with lower toxicity than epithionitriles .

Industrial Applications : 4-PN’s isomerization and hydrocyanation are critical in the >1 million ton/year ADN production for nylon .

Biological Activity

4-Pentenenitrile, a nitrile compound with the formula C5_5H7_7N, has garnered attention in various fields due to its biological activity and potential applications. This article explores the biological properties, enzymatic interactions, and relevant case studies associated with this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by a vinyl group adjacent to a nitrile functional group. Its structure can be represented as follows:

C5H7N(CH2=CHCH2CN)\text{C}_5\text{H}_7\text{N}\quad (\text{CH}_2=CH-\text{CH}_2-\text{C}\equiv \text{N})

This compound is part of a broader category of nitriles, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been studied primarily in relation to its effects on cellular processes and enzymatic interactions. Key findings include:

  • Antiproliferative Activity : this compound derivatives have shown antiproliferative effects against various human tumor cell lines, indicating potential as a therapeutic agent in cancer treatment. In particular, studies have evaluated its efficacy alongside other nitriles, revealing significant inhibition of cell proliferation in specific cancer types .
  • Anti-Inflammatory Effects : Research indicates that this compound can modulate inflammatory responses. In a study involving lipopolysaccharide-stimulated murine microglia cells, compounds derived from this compound exhibited significant inhibition of nitric oxide production, suggesting potential neuroprotective effects .

Enzymatic Interactions

The interaction of this compound with various enzymes has been a focal point of research:

  • Nitrilase Activity : The nitrilase enzyme GiNIT from Gibberella intermedia has been shown to efficiently degrade this compound. The enzyme exhibits optimal activity at pH 7.5 and temperatures around 45 °C. Kinetic studies revealed that GiNIT has high specific activity towards this compound (122.16 U/mg), making it a promising candidate for biotechnological applications .
  • Stability and Kinetics : The stability of the GiNIT enzyme in the presence of this compound was assessed across varying pH levels. The enzyme retained over 80% activity within a pH range of 6.5 to 9.0, indicating its robustness for industrial applications .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several nitriles, including derivatives of this compound, on human tumor cell lines (A549, SK-OV-3, SK-MEL-2, HCT-15). Results demonstrated that certain derivatives significantly inhibited cell growth, highlighting their potential as anticancer agents .

Case Study 2: Neuroinflammation Modulation

In another study focusing on neuroinflammation, researchers tested the effects of various nitriles on BV2 microglial cells. The results indicated that compounds derived from this compound effectively reduced nitrite oxide production and downregulated inducible nitric oxide synthase expression, suggesting therapeutic potential in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntiproliferativeSignificant inhibition in tumor cell lines
Anti-inflammatoryReduced nitric oxide production in microglia
Enzymatic degradationHigh specific activity by GiNIT

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Pentenenitrile, and how do reaction conditions influence isomer distribution?

  • Methodological Answer : this compound (4-PN) is primarily synthesized via catalytic isomerization of 3-pentenenitrile (3-PN) or 2-methyl-3-butenenitrile (2M3BN) using zero-valent nickel (Ni(0)) complexes. For example, Ni[(C₆H₅)₃Sb]₂(CO)₂ with ZnCl₂ as a promoter achieves isomerization at 80–120°C, yielding 43–56% 4-PN . Reaction temperature and ligand choice (e.g., phosphites) critically affect equilibrium ratios: at 80°C, 3-PN:4-PN ratios shift due to reversible isomerization pathways. Gas chromatography (GC) is essential for monitoring product distribution .

Table 1 : Catalyst Performance in Isomerization Reactions

Catalyst SystemTemperature (°C)4-PN Yield (%)Key Observations
Ni(0)/ZnCl₂8056Ligand excess minimizes side products
Ni(0)/Ph₃B12043Higher selectivity for linear nitriles

Q. How can researchers characterize this compound’s structural properties using spectroscopic techniques?

  • Methodological Answer : Broadband microwave spectroscopy (8–18 GHz) identifies conformational isomers of 4-PN, resolving five distinct structures under jet-cooled conditions. Trans-4-PN exhibits rotational constants (A = 2.98 GHz, B = 1.12 GHz) and methyl internal rotation splittings, validated against density functional theory (DFT) calculations . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further confirm nitrile (C≡N) and alkene (C=C) functional groups, with IR peaks at ~2210 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=C stretch) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic isomerization of 3-pentenenitrile to this compound in adiponitrile synthesis?

  • Methodological Answer : The isomerization proceeds via π-allyl intermediates stabilized by Ni(0) catalysts. Ligands like P(O-4-tol)₃ enhance regioselectivity by reducing electron density at the metal center, favoring terminal alkene formation (4-PN over 2-methyl-2-pentenenitrile). Kinetic studies reveal a two-step process: (1) reversible isomerization of 2M3BN to 3-PN (equilibrium ratio ~94:6 at 80°C) and (2) secondary isomerization to 4-PN. Excess ligands (e.g., P(XYZ)) suppress undesired side reactions .

Key Contradictions :

  • reports 56% 4-PN yield with ZnCl₂ promoters, while notes competing pathways (e.g., 2-pentenenitrile formation) under similar conditions. This discrepancy highlights the need for precise ligand-to-metal ratios and temperature control.

Q. How do competing reaction pathways affect selectivity in this compound’s hydrocyanation reactions?

  • Methodological Answer : Hydrocyanation of 4-PN to adiponitrile (ADN) involves Ni(0)/Lewis acid (e.g., BPh₃) systems, where BPh₃ polarizes the nitrile group, enabling anti-Markovnikov addition. Competing pathways include:

  • Desired Pathway : 4-PN + HCN → ADN (80% yield at 60°C with Ni[P(O-4-tol)₃]₄/ZnCl₂) .
  • Side Reactions : Isomerization to 3-PN or cyclization byproducts. Selectivity is optimized by maintaining HCN stoichiometry (1.5–2.0 equiv.) and low water content (<50 ppm) to prevent catalyst deactivation .

Q. What environmental implications arise from this compound’s atmospheric reactivity?

  • Methodological Answer : 4-PN reacts with OH radicals (k = 1.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and Cl atoms (k = 2.5 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) in gas-phase studies, forming nitrated oxidation products. Researchers employ smog chamber experiments with FTIR detection to quantify degradation pathways. Competing kinetic models must account for NOx dependence, as O₂ addition to alkene radicals alters product distributions .

Q. Data Contradiction Analysis

  • Isomerization Efficiency : reports higher 4-PN yields (56%) with ZnCl₂ promoters, while emphasizes BPh₃’s role in suppressing 2-pentenenitrile formation. Reconciling these requires comparative studies using identical catalyst systems.
  • Spectroscopic Assignments : identifies five 4-PN conformers via microwave spectroscopy, whereas ’s IR data focuses on surface-bound nitriles. Cross-validation using rotational-vibrational coupling models is recommended.

Properties

IUPAC Name

pent-4-enenitrile
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InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2H,1,3-4H2
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InChI Key

CFEYBLWMNFZOPB-UHFFFAOYSA-N
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Canonical SMILES

C=CCCC#N
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Molecular Formula

C5H7N
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DSSTOX Substance ID

DTXSID0027228
Record name 4-Pentenenitrile
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Molecular Weight

81.12 g/mol
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Physical Description

Liquid, Slightly yellow clear liquid; [MSDSonline]
Record name 4-Pentenenitrile
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Boiling Point

140 °C
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Solubility

INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER
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Density

0.8239 AT 24 °C
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Vapor Pressure

6.36 [mmHg]
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CAS No.

592-51-8
Record name 4-Pentenenitrile
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Synthesis routes and methods I

Procedure details

A flask was equipped with stirrer, reflux condenser, thermometer, and charged with 75 ml of water and 36.8 grams (0.75 mole) sodium cyanide. Stirring was commenced and there was added 8.5 grams of tricapryl(methyl)ammonium chloride (ALIQUAT 336 phase-transfer catalyst) followed by 67.5 grams (0.50 mole) of the bromide product mixture comprising 55.7% cyclopropylmethyl bromide, 37.2% bromocyclobutane, and 7.1% bromobutene. The mixture slowly exothermed to about 50° C. After about 1 hour, heating was commenced so as to maintain the temperature of the mixture at 45° C. After 7 hours, gas chromatographic analysis of the organic phase indicated that cyclopropylmethyl bromide and 4-bromo-1-butene (i.e., bromobutene) were consumed, that cyclobutyl bromide was unchanged, and that cyclopropylacetonitrile and 1-cyano-3-butene were formed. The ratio (area %) of cyclopropylacetonitrile to 1-cyano-3-butene was 88:12. A minute trace (less than 1 area %) of cyanocyclobutane was detected.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nickel tetrakis-tritolylphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cis- and trans-3-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentenenitrile
Reactant of Route 2
Reactant of Route 2
4-Pentenenitrile
Reactant of Route 3
4-Pentenenitrile
Reactant of Route 4
4-Pentenenitrile
Reactant of Route 5
Reactant of Route 5
4-Pentenenitrile
Reactant of Route 6
Reactant of Route 6
4-Pentenenitrile

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